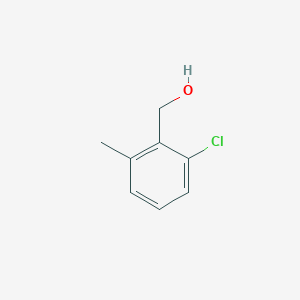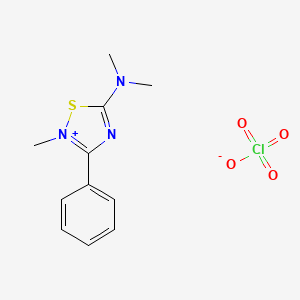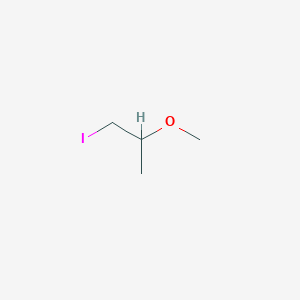![molecular formula C16H15ClN4O B2402668 4-[5-(3-chlorophenyl)-7~{H}-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine CAS No. 1527474-20-9](/img/structure/B2402668.png)
4-[5-(3-chlorophenyl)-7~{H}-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[5-(3-chlorophenyl)-7~{H}-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine” has a CAS Number of 1527474-20-9 . It is a powder with a molecular weight of 314.77 . The IUPAC name for this compound is 4-(5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been described in the literature . The study involved the design, synthesis, and evaluation of pyrrolo[2,3-d]pyrimidine-linked hybrids for their in vitro anti-diabetic potential .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15ClN4O/c17-12-3-1-2-11(8-12)13-9-18-15-14(13)16(20-10-19-15)21-4-6-22-7-5-21/h1-3,8-10H,4-7H2,(H,18,19,20) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the retrieved sources, the compound is part of the class of organic compounds known as phenylpyrazoles .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 314.77 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : A study by Lei, Wang, Xiong, and Lan (2017) described the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting a rapid and green synthetic method. This method involved condensation, chlorination, and nucleophilic substitution, yielding a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017).
- Crystal Structure Analysis : Kang, Kim, Kwon, and Kim (2015) analyzed the crystal structure of a morpholine fungicide, which provides insights into the molecular arrangement and interactions of similar compounds (Kang, Kim, Kwon, & Kim, 2015).
Biological Activity
- Enzyme Inhibition : Research by Braga et al. (2017) synthesized analogues of a known cruzain inhibitor, which included a morpholine component. These compounds showed promising activity against cruzain and rhodesain enzymes, which are relevant in treating diseases like Chagas (Braga et al., 2017).
- Antibacterial and Antifungal Properties : Patel, Desai, Desai, and Chikhalia (2003) reported the synthesis of morpholine derivatives and their screening for antibacterial, antifungal, and antitubercular activities (Patel, Desai, Desai, & Chikhalia, 2003).
Applications in Medical Research
- Parkinson's Disease Research : A study by Wang, Gao, Xu, and Zheng (2017) involved the synthesis of a compound for PET imaging in Parkinson's disease, using a morpholine derivative as part of the molecular structure (Wang, Gao, Xu, & Zheng, 2017).
- Tuberculosis Treatment Research : Poce et al. (2013) conducted a medicinal chemistry effort on pyrrole compounds, replacing a thiomorpholine moiety with a morpholine one, to produce compounds with improved physical chemical properties for treating tuberculosis (Poce et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
The compound has been studied for its potential as an α-amylase inhibitor in the treatment of diabetes . The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis, hybrids displayed binding affinity . This suggests that these compounds may be employed in the development of future antidiabetic drugs .
Eigenschaften
IUPAC Name |
4-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c17-12-3-1-2-11(8-12)13-9-18-15-14(13)16(20-10-19-15)21-4-6-22-7-5-21/h1-3,8-10H,4-7H2,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFLVQULIQDDSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2402587.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2402590.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2402593.png)
![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402594.png)
![2-[(2-Allylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2402596.png)


![furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2402599.png)

![[4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2402601.png)
![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B2402602.png)


![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2402608.png)